molecular formula C12H13BrN6O2S B2789599 N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide CAS No. 2224168-75-4

N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide

Cat. No. B2789599
CAS RN: 2224168-75-4
M. Wt: 385.24
InChI Key: QXJBRUJNADLWHB-UHFFFAOYSA-N
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Description

“N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide” is a chemical compound. It is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular formula of “6-bromoimidazo[1,2-a]pyridine”, a similar compound, is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N and the SMILES representation is BrC1=CN2C=CN=C2C=C1 .


Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Physical And Chemical Properties Analysis

The compound “6-bromoimidazo[1,2-a]pyridine” has a melting point of 76.0-82.0°C and appears as pale yellow crystals or powder . It is slightly soluble in water .

properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN6O2S/c1-8(2)19-6-12(15-7-19)22(20,21)17-10-5-18-4-9(13)14-3-11(18)16-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJBRUJNADLWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CN3C=C(N=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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